rac Metanephrine-d3 Hydrochloride Salt

Clinical Diagnostics Reference Material Accreditation LC-MS/MS Method Validation

LC-MS/MS quantification of plasma and urinary metanephrines is frequently compromised by ion suppression and differential matrix effects that unlabeled analogs and structural surrogates fail to correct. rac Metanephrine-d3 Hydrochloride Salt (CAS 1215507-88-2) resolves these analytical challenges through N-methyl-d3 labeling at ≥99 atom % D enrichment, ensuring co-elution with both endogenous enantiomers in non-chiral separations. • Validated clinical methods achieve intra-assay CVs of 2.0-5.8% and inter-assay CVs of 2.2-8.6% • HCl salt formulation delivers ~20 mg/mL aqueous solubility for quantitative stock preparation • Racemic configuration matches native analyte stereochemistry for unbiased extraction recovery.

Molecular Formula C10H16ClNO3
Molecular Weight 236.71 g/mol
Cat. No. B564173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac Metanephrine-d3 Hydrochloride Salt
Synonyms4-Hydroxy-3-methoxy-α-[(methylamino-d3)methyl]benzenemethanol Hydrochloride;  α-[(Methylamino-d3)methyl]-vanillyl Alcohol Hydrochloride;  (±)-Metanephrine-d3 Hydrochloride;  3-Methoxyadrenaline-d3 Hydrochloride;  3-O-Methylepinephrine-d3 Hydrochloride;  M
Molecular FormulaC10H16ClNO3
Molecular Weight236.71 g/mol
Structural Identifiers
SMILESCNCC(C1=CC(=C(C=C1)O)OC)O.Cl
InChIInChI=1S/C10H15NO3.ClH/c1-11-6-9(13)7-3-4-8(12)10(5-7)14-2;/h3-5,9,11-13H,6H2,1-2H3;1H/i1D3;
InChIKeyHRIQFVCFOPJYEQ-NIIDSAIPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac Metanephrine-d3 HCl Salt: Deuterated Internal Standard


rac Metanephrine-d3 Hydrochloride Salt (CAS 1215507-88-2) is a stable isotope-labeled analog of the endogenous catecholamine metabolite metanephrine, carrying three deuterium atoms at the N-methyl position . This compound exists as a racemic mixture of both (R)- and (S)-enantiomers, matching the stereochemical profile of the native analyte, and is formulated as the hydrochloride salt to enhance aqueous solubility [1]. It is principally employed as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods for the quantitative determination of metanephrine in human plasma and urine, serving a critical role in the biochemical diagnosis of pheochromocytoma and paraganglioma [2].

Why rac Metanephrine-d3 HCl Salt Cannot Be Substituted


Unlabeled metanephrine (CAS 881-95-8) is chemically identical to the endogenous analyte and therefore cannot be distinguished by mass spectrometry, precluding its use as an internal standard [1]. Structural analogs or non-deuterated compounds exhibit different extraction recoveries, chromatographic retention, and ionization efficiencies from the target analyte, failing to correct for matrix effects such as ion suppression [2]. Even among deuterated alternatives, the specific N-methyl-d3 labeling position avoids the isotopic exchange and differential matrix effects reported for ring-deuterated analogs, while the racemic configuration ensures the IS co-elutes with both enantiomers of endogenous metanephrine in non-chiral separations [3]. The hydrochloride salt form further distinguishes this product from free-base preparations, offering approximately 20 mg/mL aqueous solubility essential for quantitative stock solution preparation .

rac Metanephrine-d3 HCl Salt: Differentiation Evidence


CRM Traceability vs. Non-Certified Standards

rac Metanephrine-d3 Hydrochloride Salt is available as a Cerilliant® Certified Reference Material (CRM, Cat. M-148) produced and certified in accordance with ISO 17034 and ISO/IEC 17025 . This accreditation requires verification of critical production management, metrological traceability, and measurement uncertainty documentation that non-CRM deuterated metanephrine products from research-grade suppliers do not provide [1]. The CRM is supplied as a quantitative solution at 100 μg/mL (as free base) in methanol, with lot-specific Certificates of Analysis (COA) including uncertainty budgets, whereas non-CRM alternatives typically report only HPLC purity (often ≥95% or ≥98%) without concentration verification or uncertainty values .

Clinical Diagnostics Reference Material Accreditation LC-MS/MS Method Validation

Matrix Effect Compensation: Deuterated vs. Analog IS

In a validated LC-MS/MS method for urinary metanephrines, Gabler et al. (2011) demonstrated that the deuterated internal standard metanephrine-d3 effectively compensated for ion suppression observed in urine extracts, whereas methods relying on non-deuterated structural analog internal standards fail to correct for differential matrix effects between the analog and the target analyte [1]. With metanephrine-d3 as IS, the method achieved intra-assay CVs of 2.03%–2.11% and total CVs of 2.20%–3.80% across an analytical measurement range of 0.2–27.4 μmol/L for metanephrine [1]. In comparison, Bunch et al. (2014) demonstrated that even deuterated internal standards can exhibit differential matrix effects when the labeling position or number of deuterium atoms is suboptimal, reporting signal divergence between native metanephrine and its deuterated analog in protein-precipitated plasma [2].

Bioanalytical Method Validation Matrix Effect Correction Ion Suppression

Isotopic Enrichment: N-Methyl-d3 vs. Lower-Enrichment Analogs

rac Metanephrine-d3 Hydrochloride Salt is specified at ≥99 atom % D isotopic enrichment at the N-methyl position, as verified by multiple independent suppliers including SynInnova Laboratories, CDN Isotopes, and Cambridge Isotopes [1]. This high enrichment is critical because lower-enrichment deuterated standards (e.g., 98 atom % D) contain a measurable fraction of d0, d1, and d2 species that contribute to the signal in the native analyte MRM channel, causing positive bias in quantification . Additionally, the N-methyl-d3 labeling strategy positions deuterium on a tertiary amine methyl group, which is resistant to pH-dependent hydrogen-deuterium exchange, unlike α-carbon or ring-labeled analogs that may undergo back-exchange during sample preparation at extreme pH .

Isotopic Purity Quantitative Mass Spectrometry Internal Standard Selection

Hydrochloride Salt vs. Free Base Solubility

The hydrochloride salt of rac Metanephrine-d3 exhibits significantly enhanced aqueous solubility compared to the free base form, a critical property for preparing stock and working standard solutions in bioanalytical workflows . The HCl salt demonstrates solubility of 20 mg/mL in DMF, 20 mg/mL in DMSO, 20 mg/mL in ethanol, and 15 mg/mL in PBS (pH 7.2), whereas the free base is only slightly soluble in water and methanol . The hydrochloride salt formation leverages ionic interactions to promote dissolution in polar protic solvents, facilitating the preparation of concentrated methanolic stock solutions (e.g., 100 μg/mL CRM solution) and subsequent aqueous dilution for addition to biological matrices .

Formulation Chemistry Standard Solution Preparation Analytical Workflow Compatibility

Racemic Configuration: Enantiomer Coverage vs. Enantiopure

rac Metanephrine-d3 Hydrochloride Salt is explicitly designated as a racemic (rac or ±) mixture containing both (R)- and (S)-enantiomers of metanephrine-d3 . Endogenous metanephrine produced via catechol-O-methyltransferase (COMT)-mediated metabolism of epinephrine exists as a single enantiomer; however, in non-chiral LC-MS/MS methods—which constitute the vast majority of clinical metanephrine assays—the stationary phase does not resolve enantiomers, and a racemic internal standard co-elutes identically with the native analyte peak [1]. An enantiopure metanephrine-d3 internal standard would be chemically equivalent in this context but is commercially unavailable and would require costly asymmetric synthesis; the racemic formulation achieves identical analytical performance at substantially lower procurement cost [2].

Chiral Metabolite Analysis Internal Standard Co-elution Stereochemical Matching

LC-MS/MS vs. HPLC: Metanephrine Method Correlation

In a head-to-head method comparison study, the LC-MS/MS assay employing metanephrine-d3 as internal standard was compared against a commercial HPLC method using 65 patient urine samples [1]. Passing-Bablok regression yielded a slope of 1.000 and an intercept of −0.080, with a correlation coefficient r = 0.8830 and a mean difference of 14.0% for metanephrine [1]. In a separate validation by Crockett et al. (2002) using GC-MS with metanephrine-d3 IS, Deming regression against a routine HPLC method (n = 192) gave a slope of 1.00 ± 0.02, intercept of −5.8 ± 7.8 μg/L, S(y/x) = 50.6 μg/L, and log-transformed r = 0.97 for metanephrine, with drug interferences observed in <1% of samples versus frequent interferences in HPLC [2].

Clinical Chemistry Method Comparison Pheochromocytoma Diagnosis

rac Metanephrine-d3 HCl Salt: Application Scenarios


Plasma Free Metanephrines LC-MS/MS Method Development

Clinical laboratories developing or validating an LC-MS/MS method for plasma free metanephrines per Endocrine Society guidelines require an isotopically labeled internal standard that compensates for ion suppression in protein-precipitated plasma. The Cerilliant CRM M-148, containing (±)-Metanephrine-D3 HCl at 100 μg/mL in methanol, provides ISO 17034-accredited metrological traceability, lot-specific uncertainty documentation, and Snap-N-Spike® ampule format for quantitative addition . Published methods using this IS achieve intra-assay CVs of 2.03–5.8% and inter-assay CVs of 2.20–8.6% across clinically relevant concentration ranges, with linearity from 28–1384 ng/L for plasma metanephrine [1][2].

Urinary Metanephrine Quantification in Pheochromocytoma Screening

High-volume clinical chemistry laboratories screening for pheochromocytoma via urinary total metanephrines benefit from metanephrine-d3 HCl as an internal standard because methods using this IS demonstrate <1% drug interference rates, compared to frequent interferences with HPLC-ECD methods . The GC-MS method of Crockett et al. using metanephrine-d3 IS achieved a sample-to-sample cycle time of <7 min, linear range of 25–7000 μg/L, intra-assay CVs <5%, and inter-assay CVs <12%, with Deming regression slope of 1.00 ± 0.02 versus routine HPLC (n = 192) .

Isotope Dilution LC-MS/MS Reference Procedure Development

For metrology institutes and reference laboratories developing higher-order reference measurement procedures for plasma metanephrines, the ≥99 atom % D isotopic enrichment of rac Metanephrine-d3 HCl at the N-methyl-d3 position is critical . This enrichment level minimizes d0 cross-contribution to ≤1% of the IS concentration, which is essential when the target measurement uncertainty for the reference procedure is ≤5% . The hydrochloride salt formulation enables precise gravimetric preparation of primary stock solutions at 20 mg/mL in DMF or DMSO, supporting the rigorous uncertainty budgets required for ISO 15193-compliant reference measurement procedures [1].

Pharmaceutical Impurity Profiling & ANDA Submission

Pharmaceutical companies developing generic epinephrine formulations or conducting ANDA submissions require deuterated metanephrine reference standards for impurity profiling and stability-indicating method validation . rac Metanephrine-d3 Hydrochloride Salt (CAS 1215507-88-2) serves as both an internal standard for quantitative LC-MS/MS analysis and a retention time marker for metanephrine-related impurities, with the racemic configuration matching the stereochemical profile of metanephrine impurities that may form during epinephrine degradation [1]. Suppliers such as Clearsynth and SynZeal provide this compound with full COA documentation suitable for regulatory submissions .

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